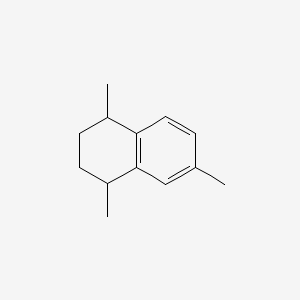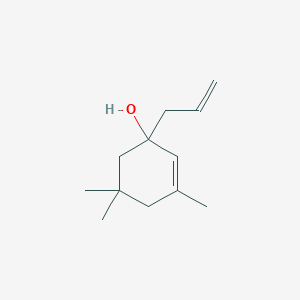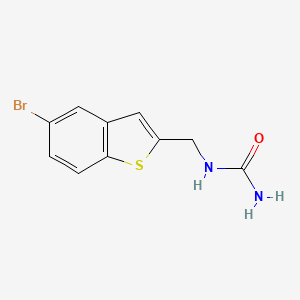
Urea, ((5-bromobenzo(b)thien-2-yl)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, ((5-bromobenzo(b)thien-2-yl)methyl)- is a compound that belongs to the class of organic compounds known as ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This specific compound features a 5-bromobenzo(b)thien-2-yl group, which is a brominated derivative of benzothiophene, attached to the urea moiety. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring, known for their diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, ((5-bromobenzo(b)thien-2-yl)methyl)- typically involves the reaction of 5-bromobenzo(b)thiophene with an appropriate isocyanate or carbamoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The bromine atom in the 5-bromobenzo(b)thien-2-yl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated derivatives.
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.
科学的研究の応用
Urea, ((5-bromobenzo(b)thien-2-yl)methyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
作用機序
The mechanism of action of Urea, ((5-bromobenzo(b)thien-2-yl)methyl)- is largely dependent on its ability to interact with specific molecular targets. The brominated benzothiophene moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the urea group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
Benzothiazole derivatives: Compounds like 2-aminobenzothiazole share structural similarities and exhibit diverse biological activities.
Thiazole derivatives: Thiazoles are another class of heterocyclic compounds with a sulfur atom, known for their pharmacological properties.
Other brominated heterocycles: Compounds such as 5-bromoindole and 5-bromopyridine also feature bromine atoms and are used in various chemical and biological applications.
Uniqueness
Urea, ((5-bromobenzo(b)thien-2-yl)methyl)- is unique due to the combination of the urea functional group with the brominated benzothiophene moiety. This unique structure imparts specific chemical reactivity and biological activity that may not be observed in other similar compounds. The presence of the bromine atom allows for further functionalization, making it a versatile intermediate in organic synthesis.
特性
CAS番号 |
23799-94-2 |
|---|---|
分子式 |
C10H9BrN2OS |
分子量 |
285.16 g/mol |
IUPAC名 |
(5-bromo-1-benzothiophen-2-yl)methylurea |
InChI |
InChI=1S/C10H9BrN2OS/c11-7-1-2-9-6(3-7)4-8(15-9)5-13-10(12)14/h1-4H,5H2,(H3,12,13,14) |
InChIキー |
IQKAIYNZHIFPPW-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Br)C=C(S2)CNC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


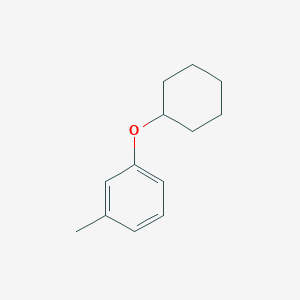
![3-[(4-Chlorophenyl)(phenyl)methyl]-1,5-dimethyl-1,2,5,6-tetrahydro-1,2,4-triazine](/img/structure/B14703534.png)
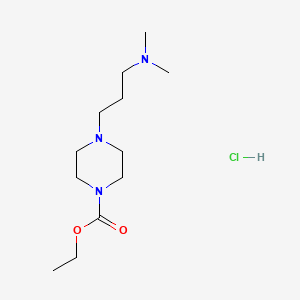
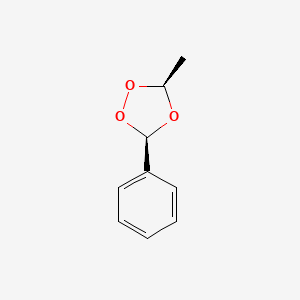

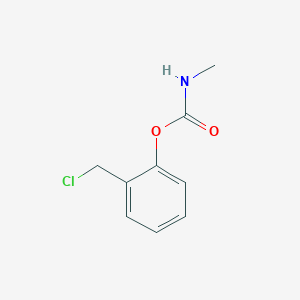
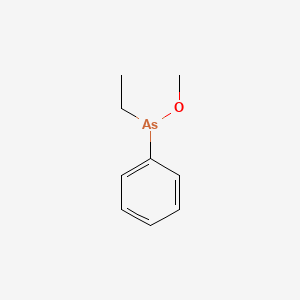
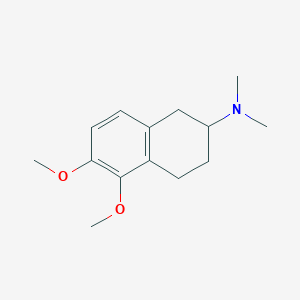
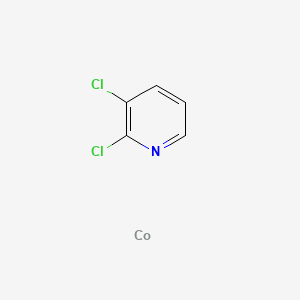
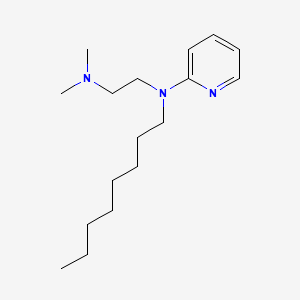
![[2,3-dimethyl-2-(methylcarbamoyloxymethyl)butyl]carbamic acid](/img/structure/B14703587.png)

